molecular formula C16H12ClNO5 B13550741 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 733029-72-6

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate

Cat. No.: B13550741
CAS No.: 733029-72-6
M. Wt: 333.72 g/mol
InChI Key: RUPHVWDWYDRLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with an appropriate acyl chloride to form the intermediate compound. This intermediate is then reacted with 6-chloropyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyridine derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit bacterial biofilm formation and exhibit moderate to weak inhibition of certain enzymes .

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. For example, it has been studied for its nonlinear optical properties, making it a potential candidate for optoelectronic applications .

Mechanism of Action

The mechanism of action of [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate apart is its combination of a benzodioxin ring with a chloropyridine carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

733029-72-6

Molecular Formula

C16H12ClNO5

Molecular Weight

333.72 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate

InChI

InChI=1S/C16H12ClNO5/c17-15-4-2-11(8-18-15)16(20)23-9-12(19)10-1-3-13-14(7-10)22-6-5-21-13/h1-4,7-8H,5-6,9H2

InChI Key

RUPHVWDWYDRLIA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)C3=CN=C(C=C3)Cl

solubility

14.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.